AChE Binding Affinity Comparison
In a unified molecular docking study targeting acetylcholinesterase (AChE), pleiocarpamine demonstrated a binding free energy (ΔG) of −10.35 kcal/mol and an inhibition constant (Ki) of 2.57 × 10⁻² µM [1]. This represents a 3.15 kcal/mol improvement over tacrine (Cognex; −7.20 kcal/mol, Ki 5.30 µM) and a 3.16 kcal/mol improvement over rivastigmine (Exelon; −7.19 kcal/mol, Ki 5.35 µM). However, pleiocarpamine is 2.15 kcal/mol weaker than its close structural analog pleiocarpine (−12.50 kcal/mol, Ki 6.90 × 10⁻⁴ µM) and 1.23 kcal/mol weaker than kopsinine (−11.12 kcal/mol, Ki 7.07 × 10⁻³ µM) [1]. Among the 13 plant-derived alkaloids evaluated, pleiocarpamine ranked 7th, establishing it as a mid-potency AChE ligand with a distinct binding profile that differs from both clinical benchmarks and the top-performing natural analog pleiocarpine [1].
| Evidence Dimension | Binding free energy (ΔG, kcal/mol) and inhibition constant (Ki, µM) against AChE by in silico docking |
|---|---|
| Target Compound Data | Pleiocarpamine: ΔG = −10.35 kcal/mol; Ki = 2.57 × 10⁻² µM |
| Comparator Or Baseline | Pleiocarpine: ΔG = −12.50, Ki = 6.90 × 10⁻⁴; Kopsinine: ΔG = −11.12, Ki = 7.07 × 10⁻³; Tacrine: ΔG = −7.20, Ki = 5.30; Rivastigmine: ΔG = −7.19, Ki = 5.35 |
| Quantified Difference | Pleiocarpamine vs Tacrine: ΔΔG = −3.15 kcal/mol (~207-fold lower Ki); vs Pleiocarpine: ΔΔG = +2.15 kcal/mol (~37-fold higher Ki) |
| Conditions | AutoDock 4.2 molecular docking with AChE (PDB ID: 1B41) as target; binding pocket area and volume calculated via CASTp program; all ligands docked under identical parameters |
Why This Matters
Researchers procuring pleiocarpamine for AChE-focused studies gain access to a natural scaffold with in silico potency intermediate between first-line clinical drugs and the most active plant alkaloid pleiocarpine, enabling SAR differentiation that cannot be achieved with either extreme of the potency spectrum.
- [1] Naaz H, Singh S, Pandey VP, Singh P, Dwivedi UN. Anti-cholinergic alkaloids as potential therapeutic agents for Alzheimer's disease: An in silico approach. Indian J Biochem Biophys. 2013;50(2):120-125. View Source
